Monohexyl Phthalate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Monohexyl Phthalate is synthesized through the esterification of phthalic anhydride with hexanol. The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Monohexyl Phthalate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: this compound can participate in substitution reactions where the hexyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Phthalic acid and hexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Monohexyl Phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the production of flexible PVC products, coatings, and adhesives.
Mechanism of Action
Monohexyl Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with hormone receptors and altering intracellular signaling pathways. This disruption can lead to various health effects, including reproductive and developmental issues .
Comparison with Similar Compounds
- Diethyl Phthalate
- Dibutyl Phthalate
- Diisobutyl Phthalate
- Di-2-ethylhexyl Phthalate
Comparison: Monohexyl Phthalate is unique in its specific ester group, which imparts distinct physical and chemical properties compared to other phthalates. For example, it has a different molecular weight and solubility profile, which can influence its behavior in biological systems and its applications in industry .
Properties
IUPAC Name |
2-hexoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSNGXNHDRYFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947420 | |
Record name | 2-[(Hexyloxy)carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24539-57-9 | |
Record name | Monohexyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24539-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mono-n-hexyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Hexyloxy)carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl hydrogen phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Monohexyl Phthalate used as an internal standard in the analysis of Butylbenzyl Phthalate metabolites?
A1: this compound is structurally similar to the target analytes, monobutyl phthalate (BuP) and monobenzyl phthalate (BeP), which are metabolites of Butylbenzyl Phthalate. This similarity makes it suitable for monitoring and compensating for variations in recovery during sample preparation and analysis. [] By adding a known amount of this compound to the samples, researchers can account for any loss of the target analytes during extraction, derivatization, and instrumental analysis. This approach improves the accuracy and reliability of the quantification of BuP and BeP in urine samples. []
Q2: How does the use of this compound as an internal standard improve the accuracy of the analytical method?
A2: The research paper states that "Variations in recovery are compensated by the internal standard of which the molecular structure is very similar to the ones of the monophthalates under investigation." [] This means that if a certain percentage of BuP is lost during a processing step, a similar percentage of this compound is also likely lost. By comparing the measured ratio of BuP to this compound against a known standard curve, the actual concentration of BuP in the original sample can be accurately determined despite any losses during the process.
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